molecular formula C12H22N2O3 B13470967 Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13470967
M. Wt: 242.31 g/mol
InChI Key: LVMJGAYJCOONOJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps. One common method includes the protection of amino groups, followed by cyclization reactions to form the bicyclic structure. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar compounds include other bicyclic amines and carboxylates. What sets tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate apart is its unique combination of functional groups and its stability under various conditions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-7-11(13)5-12(14,6-11)8-16-4/h5-8,13H2,1-4H3

InChI Key

LVMJGAYJCOONOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1(C2)COC)N

Origin of Product

United States

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